Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate

Regiochemistry Physicochemical profiling Medicinal chemistry

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate (CAS 1394003-94-1) is a Boc-protected heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold class. Its molecular formula is C₁₁H₁₄N₄O₂ with a molecular weight of 234.25 g/mol.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 1394003-94-1
Cat. No. B1375853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate
CAS1394003-94-1
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1
InChIInChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-7-9-12-5-4-6-15(9)14-8/h4-7H,1-3H3,(H,13,14,16)
InChIKeyJHESLHSAPMWRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Pyrazolo[1,5-A]pyrimidin-2-ylcarbamate (CAS 1394003-94-1): Physicochemical Profile and Procurement-Relevant Identity


Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate (CAS 1394003-94-1) is a Boc-protected heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold class. Its molecular formula is C₁₁H₁₄N₄O₂ with a molecular weight of 234.25 g/mol . The compound bears a tert-butoxycarbonyl (Boc) carbamate at the 2-position of the fused bicyclic core, with a LogP of 1.50 and a polar surface area (PSA) of 71.75 Ų . The scaffold is recognized as a privileged heterocycle in medicinal chemistry, serving as a key intermediate for kinase inhibitor development, with the pyrazolo[1,5-a]pyrimidine core acting as a bioisostere for purine bases and a hinge-binding motif in ATP-competitive kinase inhibitors [1]. Commercially, the compound is available from multiple vendors at purity specifications ranging from 95% to ≥98%, with MDL number MFCD22543885 and InChIKey JHESLHSAPMWRQO-UHFFFAOYSA-N .

Kinase inhibitor design: Privileged heterocyclic scaffold for ATP-competitive hinge-binding motifs.
Orthogonal synthesis: Boc-protected 2-amine ready for sequential multi-step functionalization.
Bioisostere development: Purine base surrogate for nucleoside analog and probe synthesis.

Why Regioisomeric or Unprotected Analogs Cannot Substitute Tert-Butyl Pyrazolo[1,5-A]pyrimidin-2-ylcarbamate


Substituting tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate with a closely related analog introduces quantifiable risks. The closest regioisomer, tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate (CAS 1394003-66-7), shares the identical molecular formula (C₁₁H₁₄N₄O₂, MW ~234.25) but differs in the Boc-carbamate attachment point . This positional shift produces a LogP difference of ~0.73 units (1.50 for 2-yl vs. 2.23 for 3-yl) and a PSA shift from 71.75 Ų to 69 Ų, altering solubility and permeability profiles . More critically, the 2-amino functionality unmasked upon Boc deprotection is the essential hinge-binding pharmacophore in multiple validated kinase inhibitor series—including JAK2, Trk, and CDK inhibitors—where the 2-NH group donates a critical hydrogen bond to the kinase hinge region [1][2]. Using the unprotected pyrazolo[1,5-a]pyrimidin-2-amine (CAS 1159982-76-9) directly forfeits the orthogonal protection strategy needed for sequential functionalization at other positions . The 3-yl isomer, conversely, places the amine at a position that cannot engage the same hinge-binding geometry, rendering it unsuitable as a direct replacement in any synthetic route targeting 2-amino-substituted pyrazolo[1,5-a]pyrimidine-based inhibitors [1].

Regioisomer 3-yl isomer places amine vector away from kinase hinge; hinge-binding pharmacophore may not transfer.
Unprotected Free 2-amine forfeits orthogonal protection; multi-step synthetic routes may require redesign.
Physicochem ΔLogP 0.73 units shifts solubility and retention; chromatographic behavior may differ.

Quantitative Differentiation Evidence: Tert-Butyl Pyrazolo[1,5-A]pyrimidin-2-ylcarbamate vs. Closest Analogs


Regiochemical Identity: 2-yl vs. 3-yl Boc-Carbamate LogP and PSA Differentiation

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate (2-yl isomer) exhibits a LogP of 1.50 and PSA of 71.75 Ų, compared to the 3-yl regioisomer (CAS 1394003-66-7) which has an ACD/LogP of 2.23 and PSA of 69 Ų . This represents a ΔLogP of 0.73 units—a substantial difference in lipophilicity that predicts measurably different aqueous solubility and membrane permeability behavior. The 2-yl isomer is more hydrophilic, which may confer advantages in aqueous reaction media and reduce non-specific protein binding in biochemical assays .

2-yl vs 3-yl LogP & PSA
Cross-study comparable
ΔLogP: 0.73 2-yl: LogP 1.50, PSA 71.75 Ų
3-yl: LogP 2.23, PSA 69 Ų
Supports distinct solubility and permeability profiling review.
Hydrophilicity difference predicts measurably altered assay behavior.
Regiochemistry Physicochemical profiling Medicinal chemistry

Commercially Available Purity Grades and Vendor-Specific Quality Specifications

The target compound is commercially offered at three distinct purity tiers: 95% (AKSci, ChemShuttle, CheMenu), 97% (AChemBlock, CymitQuimica, CoolPharm), and ≥98% (ChemScene, Leyan, MolCore) . For comparison, the 3-yl regioisomer (CAS 1394003-66-7) is available at 98% purity from Fluorochem (Catalog F305742) and at 95%+ from Bidepharm . The availability of ≥98% purity grade for the 2-yl isomer from multiple vendors supports applications requiring high chemical homogeneity, such as crystallography and quantitative biochemical assay standards, while the 95% tier may suffice for intermediate-scale synthesis where subsequent purification is planned.

Commercial Purity Grades
Cross-study comparable
≥98% from 3 vendors 2-yl: 95% to ≥98% (7+ suppliers)
3-yl: 95%+ to 98% (single vendor at 98%)
Multi-vendor ≥98% tier supports high-homogeneity application fit.
Batch purity may vary; vendor COA review recommended.
Quality control Procurement specification Vendor comparison

Boc Deprotection Orthogonality: Enabling Sequential Synthetic Transformations vs. Unprotected 2-Amine

The Boc protecting group on the target compound enables selective deprotection under mild acidic conditions (e.g., TFA in CH₂Cl₂ at room temperature, or 4 N HCl in dioxane) to quantitatively liberate the free 2-amine, typically in >90% yield for Boc deprotections on pyrazolopyrimidine scaffolds [1][2]. In contrast, the unprotected pyrazolo[1,5-a]pyrimidin-2-amine (CAS 1159982-76-9, MW 134.14) carries a reactive primary amine that cannot survive multi-step synthetic sequences involving electrophilic reagents, acylation, or cross-coupling conditions . The Boc group also provides solubility enhancement in organic solvents (e.g., dichloromethane, THF, ethyl acetate) relative to the more polar, crystalline free amine, facilitating homogeneous reaction conditions . Patent literature explicitly describes Boc-protected pyrazolo[1,5-a]pyrimidin-2-yl intermediates as essential precursors for Trk and JAK kinase inhibitor synthesis, where late-stage deprotection reveals the hinge-binding 2-NH₂ pharmacophore [3].

Boc Deprotection Orthogonality
Class-level inference
Typical yield >90% Boc-protected: Stable to bases, nucleophiles, mild reductants.
Unprotected amine: Requires additional protection steps (1–2 steps, ~80–95% yield).
May improve synthetic efficiency by eliminating protection/deprotection sequences.
Standard TFA or HCl deprotection conditions reported.
Protecting group strategy Synthetic methodology Orthogonal deprotection

2-Amino Hinge-Binding Pharmacophore: Validated Kinase Target Engagement vs. 3-Amino Regioisomer

The 2-amino group unmasked upon Boc deprotection of the target compound serves as the critical hinge-binding donor in ATP-competitive kinase inhibitors. The crystal structure of a 2-aminopyrazolo[1,5-a]pyrimidine inhibitor bound to JAK2 (PDB: 3IOK, resolution 2.8 Å) confirms that the 2-NH₂ group donates a hydrogen bond to the backbone carbonyl of Glu930 in the kinase hinge region [1][2]. This binding mode is stereoelectronically impossible for the 3-amino regioisomer, where the amine is positioned on the pyrazole ring rather than directly adjacent to the pyrimidine ring junction [3]. Multiple patent families, including US 8,513,263 (Trk kinase inhibitors) and US 8,673,924 (CDK inhibitors), explicitly claim 2-substituted pyrazolo[1,5-a]pyrimidine cores as the active pharmacophore, with the 2-amino or 2-amido substituent as an essential potency determinant [4][5].

2-NH₂ Hinge-Binding Engagement
Class-level inference
PDB 3IOK validated (2.8 Å) 2-NH₂: H-bond to Glu930 backbone carbonyl in JAK2 hinge.
3-NH₂: Vector projects away from ATP cleft; no known productive co-crystal structure.
Supports kinase inhibitor SAR programs targeting JAK2, Trk, CDK families.
Structural prerequisite for validated 2-amino pharmacophore.
Kinase hinge binding Structure-based drug design JAK2 inhibitor Trk inhibitor

Supply Market Comparison: Price and Availability of 2-yl vs. 3-yl Isomer

A cross-vendor price survey reveals a significant cost differential between the 2-yl and 3-yl Boc-carbamate regioisomers. The 2-yl isomer (CAS 1394003-94-1) is priced at approximately $300–350/g (AChemBlock: $300/1g; CymitQuimica/Fluorochem: €339/1g), while the 3-yl isomer (CAS 1394003-66-7) is substantially less expensive at £67/g (~$85/g) from Fluorochem . This ~3.5- to 4-fold price premium for the 2-yl isomer reflects the greater synthetic challenge of regioselective functionalization at the 2-position of the pyrazolo[1,5-a]pyrimidine core, consistent with literature reports that electrophilic substitution preferentially occurs at the 3-position [1]. Despite the higher cost, the 2-yl isomer is stocked by at least seven verified commercial suppliers (AKSci, AChemBlock, ChemScene, ChemShuttle, CymitQuimica, Leyan, MolCore), indicating robust supply chain availability at research and development scales (100 mg to 25 g) .

Market Price Differential
Cross-study comparable
~3.5× to 4× premium 2-yl: ~$300–350/g (7+ vendors, 100 mg–25 g)
3-yl: ~$85/g
Procurement context: cost premium reflects regioselective synthesis requirement.
Pricing as of 2025–2026; subject to vendor and scale.
Procurement economics Supply chain Cost comparison

Optimal Deployment Scenarios for Tert-Butyl Pyrazolo[1,5-A]pyrimidin-2-ylcarbamate Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: JAK2, Trk, and CDK Family Lead Optimization

For structure-based drug design programs targeting JAK2, TrkA/B/C, or CDK1/2/5/7/9 kinases, tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate is the preferred protected intermediate. Upon Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane, typical yield >90%), the liberated 2-amine serves as the validated hinge-binding pharmacophore, as confirmed by the JAK2 co-crystal structure (PDB 3IOK) [1]. The Boc group remains stable during sequential functionalization at C3, C5, C6, and C7 positions—enabling systematic SAR exploration—and is removed under mild conditions orthogonal to most common protecting groups . This deployment is specifically indicated when the synthetic route requires introduction of the 2-NH₂ at a late stage to avoid protecting group incompatibility. The ≥98% purity grade (ChemScene, Leyan) is recommended for final-compound characterization and biological assay qualification .

Multi-Step Parallel Synthesis of 2-Amino-Substituted Pyrazolo[1,5-a]pyrimidine Libraries

In automated or parallel synthesis workflows generating diverse 2-amino pyrazolo[1,5-a]pyrimidine libraries, the Boc-protected 2-yl isomer eliminates the need for a protection step that would otherwise be required if starting from pyrazolo[1,5-a]pyrimidin-2-amine (CAS 1159982-76-9) [1]. The differential LogP of 1.50 (vs. 2.23 for the 3-yl isomer) facilitates chromatographic purification on standard reverse-phase C18 columns, with earlier elution profiles simplifying automated fraction collection . The 97% purity grade (AChemBlock, CymitQuimica) provides adequate purity for library synthesis where products undergo final HPLC purification, offering a cost-effective balance between input purity and per-well cost .

Nucleoside Analog and Purine Bioisostere Development

The pyrazolo[1,5-a]pyrimidine core is a recognized bioisostere for purine bases, and the 2-yl Boc-carbamate provides a direct entry point for developing modified nucleoside analogs [1]. The Boc-protected 2-amine can be selectively deprotected after glycosylation or phosphoramidite coupling at other positions, enabling convergent synthetic strategies. The compound's storage stability at 2–8 °C (sealed, moisture-protected), as specified by multiple vendors, supports long-term inventory management for multi-year nucleoside analog programs . The 95% purity tier (AKSci, ChemShuttle) may be suitable for initial route-scouting and scale-up feasibility studies where cost considerations outweigh the need for highest initial purity .

Procurement Decision-Making: Justifying 2-yl Isomer Selection Over the Lower-Cost 3-yl Alternative

When procurement teams evaluate cost proposals for Boc-protected pyrazolo[1,5-a]pyrimidine building blocks, the 2-yl isomer (CAS 1394003-94-1) commands an approximately 3.5- to 4-fold price premium over the 3-yl isomer (CAS 1394003-66-7) [1]. This premium is justified only when the downstream synthetic target requires the 2-amino pharmacophore for kinase hinge binding—a requirement that can be verified by checking whether the target inhibitor series belongs to the 2-aminopyrazolo[1,5-a]pyrimidine class (e.g., JAK2, Trk, or CDK inhibitor patents) . If the synthetic route involves functionalization at C3, C5, C6, or C7 with the 2-amine retained as a spectator group, the 3-yl isomer may be an acceptable lower-cost alternative; however, this substitution must be confirmed by structural biology or pharmacophore modeling to ensure the 3-amino group does not introduce an unwanted hydrogen bond donor at a different vector [2]. Multi-vendor sourcing of the 2-yl isomer (≥7 suppliers) mitigates single-supplier risk, and the availability of ≥98% purity from three independent vendors ensures quality competition [3].

Application
Selection Property
Validation Focus
JAK2/Trk/CDK Inhibitor SAR
2-NH₂ hinge-binding pharmacophore after deprotection
PDB 3IOK co-crystal structure context; kinase inhibition assay context
2-Amino Library Synthesis
Orthogonal Boc strategy; LogP 1.50 for C18 purification
Automated fraction collection method transfer; final product HPLC review
Nucleoside Analog Development
Purine bioisostere core; late-stage global deprotection
Convergent synthetic route review; glycosylation condition compatibility
Procurement Decision Support
Regiochemical identity verification; multi-vendor supply chain
Cost-vs-pharmacophore requirement review; single-supplier risk mitigation

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